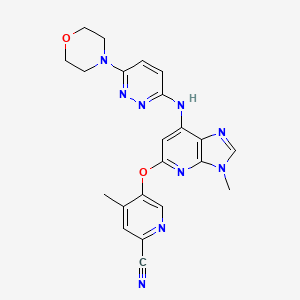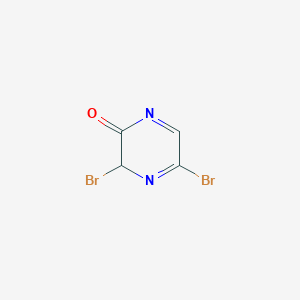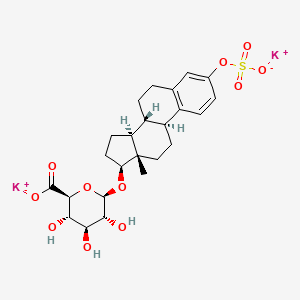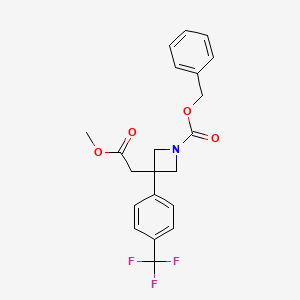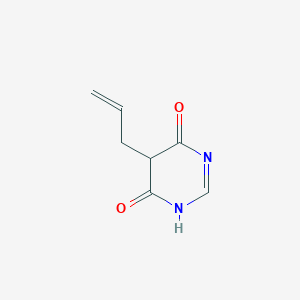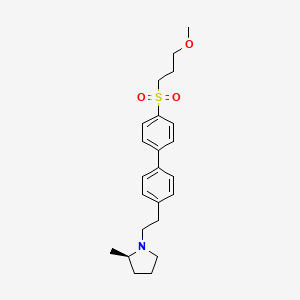
Pyrrolidine, 1-(2-(4'-((3-methoxypropyl)sulfonyl)(1,1'-biphenyl)-4-yl)ethyl)-2-methyl-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APD-916 is a potent and selective inverse agonist of the histamine H3 receptor. This compound has been primarily investigated for its potential therapeutic applications in treating narcolepsy with cataplexy, a chronic neurological disorder characterized by the brain’s inability to regulate sleep-wake cycles normally .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for APD-916 are not extensively detailed in publicly available sources. it is known that the compound exhibits favorable pharmacokinetic properties and has been formulated for oral administration . Industrial production methods for APD-916 would likely involve standard pharmaceutical synthesis techniques, including the use of organic solvents, catalysts, and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
APD-916, as an H3 receptor antagonist, undergoes various chemical reactions typical of organic compounds. These reactions may include:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
APD-916 exerts its effects by acting as an inverse agonist of the histamine H3 receptor. This receptor is predominantly expressed in the brain and plays a crucial role in regulating the synthesis and release of histamine. By inhibiting presynaptic autoreceptors, APD-916 increases the synthesis and release of histamine, which in turn enhances arousal and wakefulness . The histaminergic system is also influenced by orexin/hypocretin neurons, which are associated with narcolepsy and cataplexy.
Vergleich Mit ähnlichen Verbindungen
APD-916 is unique in its high potency and selectivity as an inverse agonist of the histamine H3 receptor. Similar compounds include other histamine H3 receptor antagonists, such as:
Pitolisant: Another H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A well-known H3 receptor antagonist used in research.
Ciproxifan: An H3 receptor antagonist with applications in cognitive enhancement research. Compared to these compounds, APD-916 has demonstrated favorable pharmacokinetic properties and a unique profile of enhancing wakefulness in animal models
Eigenschaften
CAS-Nummer |
1021169-11-8 |
|---|---|
Molekularformel |
C23H31NO3S |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C23H31NO3S/c1-19-5-3-15-24(19)16-14-20-6-8-21(9-7-20)22-10-12-23(13-11-22)28(25,26)18-4-17-27-2/h6-13,19H,3-5,14-18H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
ADRZQEOBUFIYAZ-LJQANCHMSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC |
Kanonische SMILES |
CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




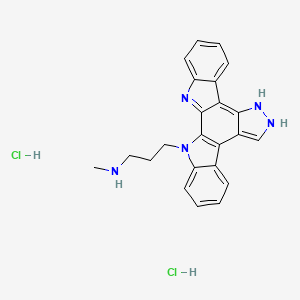

![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)
![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
